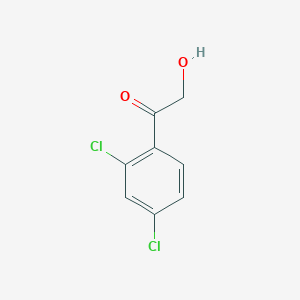

1-(2,4-Dichlorophenyl)-2-hydroxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorophenyl)-2-hydroxyethanone is an organic compound characterized by the presence of a hydroxy group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using ketoreductases.

Substitution: It can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Ketoreductases and NADPH regeneration systems are commonly used for the reduction of this compound.

Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: The major product is ®-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Dichlorophenyl)-2-hydroxyethanone has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Medicine: Its derivatives are explored for their potential therapeutic properties.

Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dichlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. For instance, in the synthesis of antifungal agents, the compound inhibits ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and inhibiting fungal growth .

Comparación Con Compuestos Similares

2,4-Dichlorophenol: A related compound with similar structural features but different applications.

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound used in the synthesis of herbicides.

Uniqueness: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as a chiral intermediate in pharmaceutical synthesis further distinguishes it from other similar compounds .

Actividad Biológica

1-(2,4-Dichlorophenyl)-2-hydroxyethanone, also known as 2,4-Dichloroacetophenone, is an organic compound classified as an aryl ketone. Its structure features a carbonyl group (C=O) attached to an aromatic ring with two chlorine substituents at the 2 and 4 positions. This specific arrangement contributes to its unique chemical properties and potential biological activities. Recent studies have highlighted its significant interactions with various biological targets, making it a candidate for further research in pharmaceuticals and agrochemicals.

- Molecular Formula : C8H7Cl2O

- Molecular Weight : 192.05 g/mol

- Structural Features :

- Aryl ketone with a dichloro substitution pattern.

- Hydroxy group contributing to reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can influence metabolic pathways and potentially lead to therapeutic applications.

- Binding Affinity : Interaction studies reveal that it has a binding affinity with various biological receptors, suggesting its role in modulating physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

Case Study 1: Enzyme Interaction

A study investigated the inhibition of cholinesterase by this compound. The compound demonstrated a significant inhibitory effect with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease where cholinesterase activity is detrimental.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting its potential utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific dichloro substitution pattern and hydroxy group. Below is a comparative table highlighting its features against structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H7Cl2O | Aryl ketone; enzyme inhibitor |

| 3,4-Dichlorophenylhydrazine hydrochloride | C6H6Cl2N3 | Contains hydrazine functionality; used in pharmaceuticals |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | C13H9Cl3N | Amide derivative; exhibits different biological activity |

Research Findings

Recent literature emphasizes the need for further exploration of the biological mechanisms underlying the activity of this compound. The compound's ability to interact with various enzymes suggests it may play a role in drug design and development aimed at metabolic disorders and infectious diseases.

Future Directions

- Mechanistic Studies : Detailed investigations into the molecular mechanisms of action are essential.

- Therapeutic Applications : Exploring its potential in drug formulations targeting neurodegenerative diseases or infections.

- Environmental Impact Assessment : Given its use in agrochemicals, assessing its ecological effects will be crucial.

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQMALYLVMPTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577579 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137958-96-4 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.